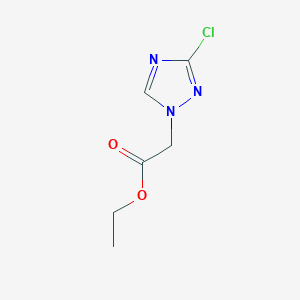

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate

CAS No.: 1823783-63-6

Cat. No.: VC5246499

Molecular Formula: C6H8ClN3O2

Molecular Weight: 189.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1823783-63-6 |

|---|---|

| Molecular Formula | C6H8ClN3O2 |

| Molecular Weight | 189.6 |

| IUPAC Name | ethyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate |

| Standard InChI | InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |

| Standard InChI Key | OQFQKRHVTRVQBO-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CN1C=NC(=N1)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate features a 1,2,4-triazole ring substituted at the 1-position with an ethyl acetate group and at the 3-position with a chlorine atom. Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.6 g/mol |

| IUPAC Name | Ethyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate |

| SMILES | CCOC(=O)CN1C=NC(=N1)Cl |

| InChI Key | OQFQKRHVTRVQBO-UHFFFAOYSA-N |

| Solubility | Limited data; soluble in polar aprotic solvents (e.g., DMF, acetonitrile) |

The chlorine atom at the 3-position enhances electrophilic reactivity, enabling nucleophilic substitutions, while the ethyl ester group provides a handle for further functionalization .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between ethyl bromoacetate and 3-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate (). The reaction proceeds in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) under reflux conditions (80–100°C) for 6–12 hours, yielding 70–85% purity. A representative procedure involves:

-

Dissolving 3-chloro-1H-1,2,4-triazole (1.0 equiv) in anhydrous acetonitrile.

-

Adding ethyl bromoacetate (1.2 equiv) and (2.0 equiv).

-

Refluxing at 85°C for 8 hours.

-

Isolating the product via vacuum filtration and recrystallizing from ethanol.

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize yield (≥90%) and reduce costs. Automated systems regulate temperature, pressure, and stoichiometry, while in-line purification (e.g., centrifugal partition chromatography) ensures high purity (>98%). Scalability is further enhanced by solvent recycling and waste minimization protocols.

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in key transformations:

-

Nucleophilic Aromatic Substitution: The 3-chloro group reacts with amines or thiols to form 3-amino- or 3-thio-triazole derivatives.

-

Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, enabling conjugation to peptides or polymers .

-

Cycloadditions: The triazole ring engages in Huisgen cycloadditions with alkynes, forming fused heterocycles .

Industrial and Pharmaceutical Applications

Biological and Pharmacological Activities

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity:

| Pathogen | MIC (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 | |

| Candida albicans | 25.0 | |

| Escherichia coli | 50.0 |

Mechanistically, the triazole ring disrupts fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Recent Advances and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes (e.g., 15 minutes at 120°C) while improving yields by 15–20% . This method minimizes side products and energy consumption.

Computational Modeling

Density functional theory (DFT) studies predict strong binding to CYP51 (ΔG = −9.8 kcal/mol), validating its antifungal mechanism. Molecular dynamics simulations further optimize derivatives for blood-brain barrier penetration .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume